5-Amino-2-naphthalenesulfonic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis of Nitrate Reductase

Nitrate reductase is an enzyme that plays a crucial role in the process of anaerobic respiration in certain bacteria. 5-Amino-2-naphthalenesulfonic acid can be used as a coupling agent in the purification of this enzyme. This application was described in a research paper published in the Journal of Bacteriology, where the authors detail the use of 1,6-Cleve's acid for the efficient purification of nitrate reductase from the bacterium Escherichia coli [].

Detection of Nitrate Reduction

5-Amino-2-naphthalenesulfonic acid can also be used as an indicator for the detection of nitrate reduction by anaerobic bacteria. When these bacteria reduce nitrate, they convert it to nitrite. 5-Amino-2-naphthalenesulfonic acid reacts with nitrite to form a colored complex, which can be easily detected using a spectrophotometer. This application was explored in a study published in Applied and Environmental Microbiology, where the authors highlight the use of 1,6-Cleve's acid for the sensitive and specific detection of nitrate reduction in environmental samples [].

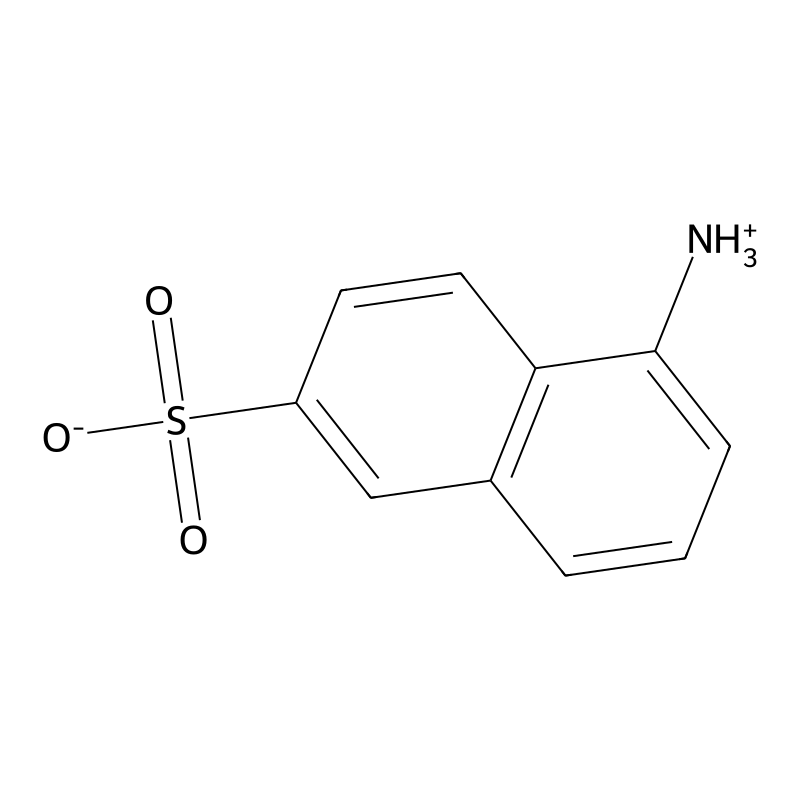

5-Amino-2-naphthalenesulfonic acid is an organic compound classified as an aminonaphthalenesulfonic acid. It is derived from naphthalene, which is a bicyclic aromatic hydrocarbon, through the substitution of an amino group and a sulfonic acid group at specific positions on the naphthalene ring. This compound appears as a colorless solid and is primarily recognized for its role as a precursor in the synthesis of various dyes and pigments used in the textile and printing industries .

The specific mechanism of action of 5-Amino-2-naphthalenesulfonic acid in nitrate reduction detection is not well-understood. It is likely that the compound interacts with the enzymes responsible for nitrate reduction, potentially acting as a substrate or an indicator molecule. Further research is needed to elucidate the exact mechanism [].

- Oxidation: The compound can be oxidized to form corresponding quinones, using agents such as potassium permanganate or sodium dichromate.

- Reduction: It can undergo reduction to yield different amines or hydroxyl derivatives, often facilitated by sodium borohydride or hydrogen gas in the presence of a catalyst.

- Substitution: The amino and sulfonic acid groups can engage in substitution reactions, leading to the formation of various derivatives. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents under controlled conditions .

This compound exhibits notable biological activity, particularly in microbiological applications. It is utilized in the synthesis of nitrate reductase, an enzyme crucial for the reduction of nitrates to nitrites in anaerobic bacteria. Additionally, it serves as a detection agent for nitrate reduction by these microorganisms, highlighting its importance in environmental microbiology .

Several methods are employed for synthesizing 5-amino-2-naphthalenesulfonic acid:

- Reduction of 1-Nitronaphthalene-5-sulfonic Acid: A common method involves reducing 1-nitronaphthalene-5-sulfonic acid using sodium hydroxide, which converts it to 5-amino-1-naphthol.

- Sulfonation of 1-Aminonaphthalene: In industrial settings, this compound is often produced through the sulfonation of 1-aminonaphthalene under controlled conditions to ensure selective introduction of the sulfonic acid group at the desired position on the naphthalene ring .

5-Amino-2-naphthalenesulfonic acid has diverse applications across various fields:

- Dyes and Pigments: It is primarily used as a precursor in dye manufacturing, contributing significantly to the textile and printing industries.

- Biochemical Research: The compound plays a role in biochemical assays involving nitrate reductase and is instrumental in studying anaerobic bacteria.

- Electropolymerization: It is also utilized in electropolymerization processes to create conducting polymers .

Research indicates that 5-amino-2-naphthalenesulfonic acid interacts with its targets through electropolymerization. The primary biochemical pathways affected involve the synthesis of nitrate reductase and detection mechanisms for nitrate reduction by anaerobic bacteria. Environmental factors such as the presence of perchloric acid solutions can influence its efficacy and stability during these interactions .

Several compounds share structural similarities with 5-amino-2-naphthalenesulfonic acid. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1-Aminonaphthalene | Contains an amino group on naphthalene | Precursor for various dyes |

| 2-Naphthalenesulfonic Acid | Sulfonic acid group at position 2 on naphthalene | Used mainly in dye production |

| 4-Aminobenzenesulfonic Acid | Amino group on benzene with a sulfonic acid substituent | Used in pharmaceuticals and dyes |

| 1-Nitronaphthalene | Nitro group instead of amino group | Precursor for various chemical syntheses |

5-Amino-2-naphthalenesulfonic acid is unique due to its specific positioning of functional groups that enhance its reactivity and utility in dye synthesis and biological applications. Its zwitterionic nature allows it to participate effectively in intermolecular interactions, distinguishing it from other aminonaphthalenes .

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 7 of 10 companies. For more detailed information, please visit ECHA C&L website;

Of the 3 notification(s) provided by 3 of 10 companies with hazard statement code(s):;

H315 (66.67%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (66.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

119-79-9